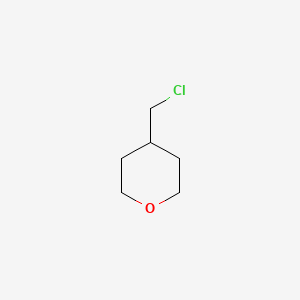
4-(Chlormethyl)tetrahydro-2H-pyran
Übersicht
Beschreibung
4-(Chloromethyl)tetrahydro-2H-pyran is a chemical compound with the CAS Number: 863324-23-6 . It has a molecular weight of 134.61 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 4-(Chloromethyl)tetrahydro-2H-pyran is1S/C6H11ClO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 . This indicates that the compound consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Chemical Reactions Analysis
4-(Chloromethyl)tetrahydro-2H-pyran is useful in the synthesis of compounds capable of serving as inhibitors against TAM kinase and CSF1R kinase .Physical And Chemical Properties Analysis
4-(Chloromethyl)tetrahydro-2H-pyran is a liquid with a molecular weight of 134.61 . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
4-(Chlormethyl)tetrahydro-2H-pyran: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen. Der 2H-Pyranring ist ein häufiges Strukturmotiv in vielen Naturprodukten und dient als Schlüsselzwischenprodukt bei der Konstruktion komplexer Molekülstrukturen . Seine Vielseitigkeit bei der Bildung stabiler monocyclischer Strukturen oder als Teil von kondensierten polycyclischen Systemen macht es zu einer wichtigen Verbindung in der pharmazeutischen Chemie und Wirkstoffentwicklung.
Inhibitoren gegen Kinasen
Diese Verbindung hat sich als nützlich bei der Synthese von Inhibitoren gegen TAM-Kinase und CSF1R-Kinase erwiesen . Diese Kinasen sind wichtige Ziele in der Krebstherapie, und Inhibitoren können eine entscheidende Rolle bei der Entwicklung neuer Krebsmedikamente spielen.
Studien zur Valenztautomerie
Die Verbindung ist an Studien zur Valenztautomerie beteiligt, einem Phänomen, bei dem die Verbindung in zwei verschiedenen Formen existieren kann, die sich im Gleichgewicht befinden . Das Verständnis dieses Phänomens kann zu Erkenntnissen über die Stabilität und Reaktivität pharmazeutischer Zwischenprodukte führen.
Methoden der organischen Synthese
Forscher nutzen This compound bei der Entwicklung neuer synthetischer Methoden. Es ist ein Vorläufer in verschiedenen organischen Reaktionen, darunter Oxa-Elektrocyclisierungs- und Cycloisomerisierungsprozesse, die bei der Konstruktion komplexer organischer Moleküle entscheidend sind .
Aufbau von Sauerstoffheterocyclen
Die Verbindung ist maßgeblich am Aufbau von fünf- und sechsgliedrigen Sauerstoffheterocyclen beteiligt, die grundlegende Strukturen in vielen Pharmazeutika und Agrochemikalien sind . Diese Heterocyclen können durch Hydroalkoxylierungsreaktionen synthetisiert werden, die durch Metalle wie Platin und Gold katalysiert werden.
Synthese von Duftstoffen
This compound: wird bei der Synthese verschiedener Duftstoffe verwendet. Diese Verbindungen finden Anwendung in der Aroma- und Duftstoffindustrie und werten Konsumgüter auf .
Studien zur biologischen Aktivität
Aufgrund seiner strukturellen Ähnlichkeit mit Verbindungen, die in höheren Pflanzen vorkommen, kann es zur Untersuchung eines breiten Spektrums biologischer Aktivitäten eingesetzt werden. Dazu gehört die Untersuchung seiner Rolle als potenzieller Therapeutik bei verschiedenen Krankheiten .
Safety and Hazards
The compound is classified as dangerous, with hazard statements H225-H314 . This means it is highly flammable (H225) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Wirkmechanismus
Target of Action
It is known to be useful in the synthesis of compounds capable of serving as inhibitors against tam kinase and csf1r kinase .
Mode of Action
It is likely that the compound interacts with its targets (TAM kinase and CSF1R kinase) to inhibit their function
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Eigenschaften
IUPAC Name |
4-(chloromethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULFMEBLCDFSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863324-23-6 | |
| Record name | 4-(chloromethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




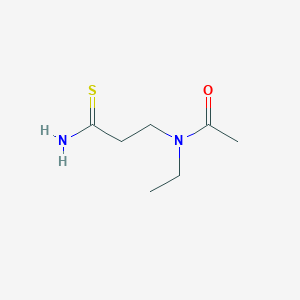

amine](/img/structure/B1527275.png)
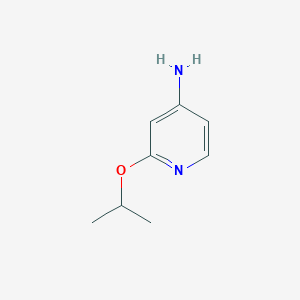
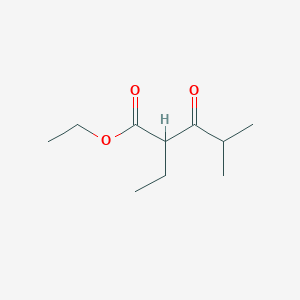
![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)
![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)
![4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole](/img/structure/B1527283.png)

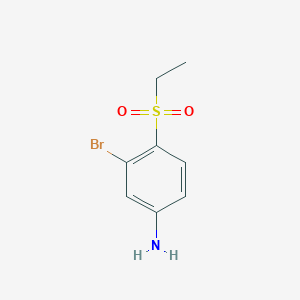
amine](/img/structure/B1527288.png)

